(2,4,6-Trimethylphenyl)urea

Description

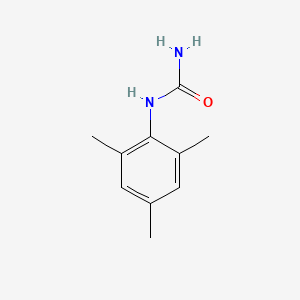

(2,4,6-Trimethylphenyl)urea is a urea derivative characterized by a central urea group (-NH-C(=O)-NH-) substituted with a 2,4,6-trimethylphenyl (mesityl) group. Urea derivatives are widely studied for their hydrogen-bonding capabilities, making them relevant in crystal engineering, supramolecular chemistry, and drug design .

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXZGDFFAGQHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-31-9 | |

| Record name | (2,4,6-TRIMETHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethylphenyl)urea typically involves the reaction of 2,4,6-trimethylaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired urea compound. Another method involves the use of isocyanates, where 2,4,6-trimethylphenyl isocyanate reacts with ammonia or primary amines to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: The urea group can participate in substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea compounds.

Scientific Research Applications

(2,4,6-Trimethylphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with protein synthesis or signal transduction pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Ensifentrine (N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea)

- Structure: Combines a urea group with a complex isoquinoline scaffold and a (2,4,6-trimethylphenyl)imino moiety.

- The molecule’s high molecular weight (C₂₆H₃₁N₅O₄) and multiple functional groups (methoxy, pyrimido-isoquinoline) suggest applications as a pharmaceutical agent, possibly targeting respiratory diseases .

- Comparison : Unlike simple (2,4,6-trimethylphenyl)urea, ensifentrine’s complexity enables selective receptor binding, but its synthesis is more challenging due to the fused heterocyclic system.

1-(4-Butylphenyl)-3-(2,4,6-Trimethylphenyl)urea

- Structure : Symmetrical urea with a mesityl group and a 4-butylphenyl substituent.

- Key Features :

Electrochemically Reduced (2,4,6-Trimethylphenyl)amine Derivatives

- Example: (1-Ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine.

- Key Features :

Benzothiophene-Substituted Ureas

- Examples: Compounds 7a–7d (e.g., 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea).

- Hydrazone and benzoyl groups add hydrogen-bonding sites, contrasting with the mesityl group’s steric dominance .

- Comparison : These derivatives prioritize electronic delocalization over steric bulk, which may favor interactions with planar enzyme active sites compared to this compound.

Structural and Functional Analysis Table

| Compound | Key Substituents | Molecular Weight | Applications | Unique Properties |

|---|---|---|---|---|

| This compound | Mesityl group | ~178 g/mol | Supramolecular chemistry, intermediates | High steric bulk, electron donation |

| Ensifentrine | Mesitylimino, isoquinoline | 477.56 g/mol | Pharmaceuticals (e.g., respiratory) | Multi-target binding, complex synthesis |

| 1-(4-Butylphenyl)-3-(mesityl)urea | 4-Butylphenyl, mesityl | ~296 g/mol | Research reagents, kinase inhibitors | Enhanced lipophilicity |

| Benzothiophene ureas (7a–7d) | Benzothiophene, hydrazono-benzoyl | ~350–400 g/mol | Drug discovery, enzyme inhibition | π-Conjugation, planar binding motifs |

Critical Insights

- Steric vs. Electronic Effects: The mesityl group in this compound prioritizes steric hindrance, while benzothiophene or isoquinoline derivatives emphasize electronic interactions.

- Biological Relevance : Ensifentrine’s structural complexity enables therapeutic action, whereas simpler analogs like 1-(4-butylphenyl)-3-(mesityl)urea may serve as modular scaffolds.

- Synthetic Challenges : Mesityl-substituted ureas require careful handling of bulky intermediates, whereas benzothiophene derivatives demand precise heterocyclic synthesis .

Biological Activity

(2,4,6-Trimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure-activity relationship (SAR), mechanisms of action, and various biological effects supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a urea functional group attached to a trimethyl-substituted phenyl ring. This structural configuration is essential for its biological activity, particularly as it interacts with various biological targets.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the notable activities of this compound derivatives is their potent inhibition of soluble epoxide hydrolase (sEH). Research has shown that modifications to the urea scaffold can lead to compounds with IC50 values in the low nanomolar range. For instance, a derivative exhibited an IC50 of 1.6 nM against sEH, indicating strong inhibitory potential . The mechanism involves hydrogen bonding interactions between the urea moiety and key residues in the sEH catalytic pocket.

2. Antitumor Activity

Studies have demonstrated that this compound derivatives possess significant antitumor properties. A series of compounds were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Notably, the 2,4,6-trimethylphenyl group was consistently associated with enhanced bioactivity compared to other substituents such as 2,4-dimethylphenyl .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 0.5 | Strong inhibition |

| Compound B | MCF-7 | 0.8 | Moderate inhibition |

| Compound C | A549 | 1.0 | Weak inhibition |

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a target for cancer immunotherapy. The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances inhibitory activity .

Case Study 1: sEH Inhibition

In a study focusing on the SAR of urea-based inhibitors for sEH, researchers identified that the introduction of a trimethylphenyl group led to enhanced binding affinity and selectivity. The co-crystal structure analysis revealed critical interactions between the urea nitrogen and active site residues that facilitate enzyme inhibition .

Case Study 2: Antitumor Efficacy

A series of this compound derivatives were tested against multiple cancer cell lines. The results indicated that compounds with this specific phenyl substitution exhibited significantly improved anti-proliferative effects compared to their less substituted analogs . The findings suggest that structural modifications around the urea group can lead to compounds with tailored therapeutic profiles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : These compounds may also interfere with signaling pathways critical for tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.